3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine
CAS No.: 2549043-42-5
Cat. No.: VC11824140
Molecular Formula: C19H19F2N5O3S
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549043-42-5 |
|---|---|
| Molecular Formula | C19H19F2N5O3S |
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | 3-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C19H19F2N5O3S/c20-14-7-15(21)9-16(8-14)30(27,28)25-6-5-12(10-25)11-29-18-4-3-17-22-23-19(13-1-2-13)26(17)24-18/h3-4,7-9,12-13H,1-2,5-6,10-11H2 |
| Standard InChI Key | XZTOZSBHNBZIBO-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC(=CC(=C5)F)F |
| Canonical SMILES | C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC(=CC(=C5)F)F |
Introduction
Synthesis and Chemical Reactivity
The synthesis of such compounds typically involves multiple steps, including the formation of the triazolo[4,3-b]pyridazine core and subsequent modifications to attach the pyrrolidine and difluorobenzenesulfonyl groups. The chemical reactivity is influenced by the presence of various functional groups, allowing for a range of chemical transformations.
Biological Activity and Potential Applications
Compounds with similar structures have been studied for their potential as bromodomain inhibitors, which are therapeutic targets for diseases like cancer . The triazolo[4,3-b]pyridazine core is particularly noted for its role in designing potent inhibitors.
Research Findings and Data
While specific research findings on 3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine are not detailed in the available sources, related compounds have shown promise in various biological assays.
Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume